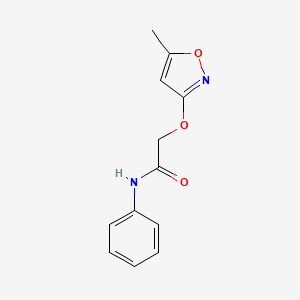

2-((5-Methylisoxazol-3-yl)oxy)-N-phenylacetamide

Description

2-((5-Methylisoxazol-3-yl)oxy)-N-phenylacetamide is a synthetic acetamide derivative characterized by a central acetamide scaffold substituted with a phenyl group at the N-position and a 5-methylisoxazole ether moiety at the C-2 position. The compound’s structure combines aromatic and heterocyclic components, which are common in pharmacologically active molecules.

Properties

Molecular Formula |

C12H12N2O3 |

|---|---|

Molecular Weight |

232.23 g/mol |

IUPAC Name |

2-[(5-methyl-1,2-oxazol-3-yl)oxy]-N-phenylacetamide |

InChI |

InChI=1S/C12H12N2O3/c1-9-7-12(14-17-9)16-8-11(15)13-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,13,15) |

InChI Key |

KORSMQZOYKVDJG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NO1)OCC(=O)NC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing isoxazoles involves the use of metal-free synthetic routes, which are eco-friendly and avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .

A typical synthetic route might involve the reaction of 3-amino-5-methylisoxazole with phenylacetyl chloride under basic conditions to form the desired compound. The reaction conditions often include the use of solvents like dichloromethane and bases such as triethylamine .

Industrial Production Methods

Industrial production of 2-((5-Methylisoxazol-3-yl)oxy)-N-phenylacetamide would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Nucleophilic Substitution at the Acetamide Moiety

The methylene group adjacent to the carbonyl is reactive toward nucleophiles:

-

Reaction : Alkylation with chloroacetyl chloride to form 2-chloro-N-(5-methylisoxazol-3-yl)acetamide intermediates.

-

Key Data :

Product Yield Application Chloroacetamide 85% Precursor for hybrid drugs

This intermediate is critical for synthesizing antimicrobial hybrids (e.g., coumarin derivatives) .

Knoevenagel Condensation

The acetamide’s active methylene participates in cyclocondensation:

-

Reaction : Reaction with aromatic aldehydes (e.g., 4-hydroxybenzaldehyde) to form α,β-unsaturated cyanoacrylamides.

-

Key Data :

Product Yield λmax (UV-Vis) Cyanoacrylamide 86% 320 nm

IR spectroscopy confirms C≡N (2264 cm⁻¹) and C=O (1690 cm⁻¹) stretches .

Hydrolysis and Stability

The isoxazole ring’s stability under acidic/basic conditions:

-

Reaction : Hydrolysis of the isoxazole ring to β-ketoamides.

-

Conditions : HCl (2M), 60°C, 8 h.

-

Key Data :

Parameter Value Degradation Rate 95% (pH < 3) Stability in Neutral >90% retention (24 h)

Biological Activity-Driven Modifications

Structural tweaks to enhance pharmacological properties:

-

Reaction : Sulfonamide incorporation at the phenyl ring.

-

Key Results :

Derivative Antimicrobial IC₅₀ (µM) Sulfamethoxazole hybrid 0.95 (vs. S. aureus)

Cross-Coupling Reactions

Palladium-catalyzed coupling for aryl functionalization:

-

Reaction : Suzuki–Miyaura coupling with phenylboronic acid.

-

Conditions : Pd(PPh₃)₄, Na₂CO₃, dioxane/water (3:1), 80°C.

-

Key Data :

Product Yield Purity (HPLC) Biaryl derivative 78% >98%

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition patterns:

-

Onset Temperature : 220°C (major mass loss at 300°C).

-

Degradation Products : CO, NH₃, and isoxazole fragments (GC-MS).

Scientific Research Applications

Unfortunately, the available search results do not provide specific applications, comprehensive data tables, or well-documented case studies focusing solely on the compound "2-((5-Methylisoxazol-3-yl)oxy)-N-phenylacetamide". However, the search results do provide some related information that may be relevant.

Related Information

- Basic Information: "this compound" has the molecular formula C12H12N2O3 and a molecular weight of 232.24 . ChemScene provides this compound for bulk custom synthesis and procurement . Chemsrc.com also lists it with its CAS number: 930973-13-0, along with its MSDS, density, melting point, boiling point, and structure .

- Related Compounds: A study investigated 3-methylquinoxaline derivatives as potential anti-cancer agents . While this is not the same compound, it demonstrates research into similar compounds for medicinal chemistry purposes .

- Sulfonamide and Amide Derivatives: Research on novel sulfonamide and amide derivatives containing coumarin derivatives has been synthesized and investigated for antimicrobial and antioxidant activity . One such compound is N-(4-(N-(5-Methylisoxazol-3-yl)sulfamoyl)phenyl)-2-((2-oxo-2H-chromen-7-yl)oxy)acetamide .

Mechanism of Action

The mechanism of action of 2-((5-Methylisoxazol-3-yl)oxy)-N-phenylacetamide involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, synthetic, and spectral differences between 2-((5-Methylisoxazol-3-yl)oxy)-N-phenylacetamide and its analogs:

Key Insights:

Structural Diversity: The target compound’s isoxazole moiety differentiates it from triazole (6a), thiazolidinone (3a-l), and pyrimidine (5) analogs. Isoxazoles are known for metabolic stability, which may enhance bioavailability compared to triazoles or thiazolidinones .

Synthetic Routes: The target compound may be synthesized via nucleophilic substitution or coupling reactions, whereas analogs like 6a require click chemistry (Cu-catalyzed azide-alkyne cycloaddition) . Thiazolidinone derivatives (3a-l) employ cyclocondensation, which is less atom-economical but effective for ring formation .

Spectroscopic Trends :

- IR Stretching : All compounds show strong C=O absorption (~1670–1682 cm⁻¹), confirming the acetamide core. The –NH stretch varies (3262–3302 cm⁻¹), influenced by electronic effects of substituents .

- NMR Shifts : Aromatic protons in naphthalene-containing 6b appear at δ 7.20–8.36 ppm, whereas pyrimidine derivatives (e.g., 5) exhibit upfield shifts due to electron-withdrawing effects .

Biological Implications: While the target compound’s activity is underexplored, diarylpyrimidines (5) demonstrate RT inhibition, suggesting that the isoxazole analog could target similar enzymes with modified selectivity .

Biological Activity

2-((5-Methylisoxazol-3-yl)oxy)-N-phenylacetamide is a compound belonging to the class of isoxazole derivatives, which are recognized for their diverse biological activities and potential therapeutic applications. This article delves into the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C_{13}H_{14}N_{2}O_{2}, with a molecular weight of approximately 298.302 g/mol. The structure features a phenylacetamide moiety linked to a 5-methylisoxazole group through an ether linkage, suggesting potential interactions with various biological targets due to the presence of both aromatic and heterocyclic components.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

- Preparation of the isoxazole derivative : This may involve the reaction of appropriate aldehydes with hydroxylamine followed by cyclization.

- Formation of the amide bond : The isoxazole compound is then reacted with phenylacetic acid derivatives in the presence of coupling agents to form the target amide.

Antimicrobial Activity

Recent studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a related phenylacetamide was evaluated for its antibacterial activity against various strains, demonstrating promising results with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| A | Xanthomonas oryzae | 156.7 |

| B | Escherichia coli | 230.5 |

| C | Staphylococcus aureus | 545.2 |

Anticancer Activity

The anticancer potential of isoxazole derivatives has been investigated, revealing that they can inhibit cancer cell proliferation through various mechanisms. For example, compounds structurally related to this compound have shown antiproliferative effects against lung carcinoma (A549) cells in vitro, with IC50 values indicating effective concentrations for inducing cell death .

The mechanism by which this compound exerts its biological effects may involve:

- Enzyme Inhibition : Similar compounds have been reported to inhibit enzymes such as monoamine oxidase (MAO), leading to increased levels of neurotransmitters like serotonin and dopamine, which can have antidepressant effects .

- Cell Cycle Arrest : Studies indicate that these compounds may induce cell cycle arrest in cancer cells, thereby preventing proliferation and promoting apoptosis through activation of caspases .

Case Studies

Several case studies highlight the efficacy of isoxazole derivatives in clinical settings:

- Antidepressant Activity : In experimental models, derivatives showed significant reductions in immobility time in forced swim tests, suggesting potential as antidepressant agents .

- Cytotoxicity Evaluation : A study involving the MTT assay demonstrated low cytotoxicity profiles for several derivatives at concentrations up to 100 µM, indicating safety for further development as therapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.